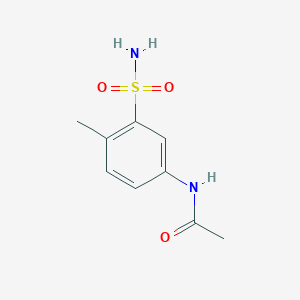

N-(4-methyl-3-sulfamoylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methyl-3-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C9H12N2O3S and its molecular weight is 228.27. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or alkaline conditions:

-

Acidic hydrolysis : Produces 4-methyl-3-sulfamoylbenzoic acid and ammonium acetate.

-

Alkaline hydrolysis : Yields 4-methyl-3-sulfamoylbenzamide and acetate salts.

Table 1: Hydrolysis Conditions and Products

| Conditions | Reagents | Major Products |

|---|---|---|

| 1M HCl, reflux (6–8 h) | Hydrochloric acid | 4-Methyl-3-sulfamoylbenzoic acid |

| 10% NaOH, 80°C (4–6 h) | Sodium hydroxide | 4-Methyl-3-sulfamoylbenzamide |

Sulfamoyl Group Reactivity

The sulfamoyl group participates in nucleophilic substitution and condensation reactions:

-

N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides at the sulfonamide nitrogen.

-

Condensation with aldehydes : Forms Schiff base derivatives under mild conditions.

Example Reaction :

With benzoyl chloride in dimethylformamide (DMF):

This compound+PhCOCl→N-(4-methyl-3-(N-benzoylsulfamoyl)phenyl)acetamide

Conditions: DMF, K₂CO₃, 70°C, 12 h .

Oxidation and Reduction

-

Oxidation : The methyl group on the phenyl ring can be oxidized to a carboxylic acid using KMnO₄/H₂SO₄, yielding N-(3-sulfamoyl-4-carboxyphenyl)acetamide.

-

Reduction : The acetamide group is resistant to common reducing agents, but LiAlH₄ may reduce it to N-(4-methyl-3-sulfamoylphenyl)ethylamine under controlled conditions .

Table 2: Redox Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 100°C | N-(3-sulfamoyl-4-carboxyphenyl)acetamide |

| Reduction | LiAlH₄, THF, 0°C → RT | N-(4-methyl-3-sulfamoylphenyl)ethylamine |

Cyclization Reactions

In the presence of phosphoryl chloride (POCl₃), the compound undergoes cyclization to form benzothiazole derivatives. This reaction exploits the proximity of the sulfamoyl and acetamide groups .

Mechanism :

-

Activation of the acetamide carbonyl by POCl₃.

-

Intramolecular cyclization via sulfur-nitrogen bond formation.

Enzyme-Targeted Modifications

The sulfamoyl group acts as a zinc-binding motif in carbonic anhydrase inhibition. Structural analogs demonstrate enhanced inhibitory activity when the phenyl ring is substituted with electron-withdrawing groups (e.g., -NO₂, -CF₃) .

Key Finding :

-

Derivatives with nitro substituents exhibit 10–50 nM inhibition constants against Mycobacterium tuberculosis carbonic anhydrases (MtCA1–3) .

Stability and Degradation

-

Photodegradation : Exposure to UV light (254 nm) leads to cleavage of the sulfamoyl group, generating 4-methyl-3-aminophenylacetamide as a major degradant.

-

Thermal Stability : Stable up to 200°C; decomposition occurs above this temperature via sulfonic acid elimination .

Comparative Reactivity of Structural Analogs

Table 3: Reactivity Comparison with Related Compounds

Propiedades

IUPAC Name |

N-(4-methyl-3-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-6-3-4-8(11-7(2)12)5-9(6)15(10,13)14/h3-5H,1-2H3,(H,11,12)(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYWITGDWFESDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.